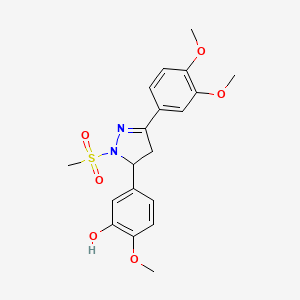

5-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol

Description

Properties

IUPAC Name |

5-[5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-17-7-6-13(9-16(17)22)15-11-14(20-21(15)28(4,23)24)12-5-8-18(26-2)19(10-12)27-3/h5-10,15,22H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIPFHJUUDRHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyrazole ring with methylsulfonyl and methoxy substituents.

- A dimethoxyphenyl group that enhances its lipophilicity and biological interactions.

| Feature | Description |

|---|---|

| Molecular Formula | C18H20N2O5S |

| Molecular Weight | 372.43 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including:

- Anticancer Activity : Pyrazoles have shown promise in inhibiting various cancer cell lines. Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways .

- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. Molecular docking studies suggest strong binding affinities towards enzymes involved in inflammation.

Case Studies

-

Antitumor Efficacy in Breast Cancer :

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant antiproliferative activity, particularly when combined with doxorubicin, enhancing the overall therapeutic effect . -

Synergistic Effects with Chemotherapy :

Research highlighted the synergistic potential of combining pyrazole derivatives with conventional chemotherapy drugs. The analysis utilized the Combination Index method to assess efficacy, revealing enhanced cytotoxicity through combined treatment regimens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The methylsulfonyl group increases electrophilicity and may enhance interactions with biological targets.

- The presence of the dimethoxyphenyl moiety contributes to improved binding affinity and selectivity towards cancer-related enzymes.

Research Findings

Recent investigations into related pyrazole compounds have yielded promising results regarding their biological efficacy:

| Compound | Biological Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | MCF-7 | 6.5 |

| Compound B | Anti-inflammatory | RAW264.7 | 4.0 |

| Compound C | Antifungal | C. gloeosporioides | 12.0 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table compares the target compound with analogous pyrazoline derivatives reported in the literature:

Key Observations:

Substituent Diversity :

- The methylsulfonyl group in the target compound distinguishes it from analogs bearing phenyl or nitro groups at position 1. This group may enhance metabolic stability or alter receptor-binding affinity compared to phenyl substituents .

- The 3,4-dimethoxyphenyl moiety is shared with the compound in , but the latter lacks a sulfonyl group and instead incorporates a fluorophenyl group at position 5.

Phenol vs. In contrast, Entry 8 replaces the methoxy with a nitro group, which may increase reactivity but also toxicity.

Electron Effects :

- Methylsulfonyl (target) and nitro (Entry 8) groups are electron-withdrawing, whereas methoxy groups (target, ) are electron-donating. These differences influence solubility, lipophilicity, and electronic interactions in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.